2,5-dissubstituídos tiazóis

2,5-Disubstituted thiazoles are a class of heterocyclic compounds characterized by the presence of a sulfur atom within the five-membered ring structure, alongside two substituents at positions 2 and 5. These compounds exhibit a broad range of biological activities due to their unique electronic properties and structural features. They have been explored for potential applications in various fields including pharmaceuticals, agrochemicals, and materials science.

In pharmaceutical research, 2,5-disubstituted thiazoles are frequently utilized as drug precursors or directly as bioactive molecules due to their ability to modulate enzyme activities, inhibit viral replication, and exhibit anti-inflammatory properties. Their structural versatility allows for the design of compounds with specific pharmacological profiles tailored to target various diseases.

In agrochemicals, these thiazole derivatives can serve as herbicides, fungicides, or insecticides by disrupting key biological processes in pests and pathogens. The introduction of substituents at positions 2 and 5 influences their solubility, stability, and efficacy, making them valuable tools for crop protection.

Moreover, in materials science, 2,5-disubstituted thiazoles find application in the synthesis of luminescent materials, sensors, and conductive polymers due to their electronic characteristics. These compounds can be synthesized through various methods such as nucleophilic substitution or condensation reactions, providing flexibility in the design process.

In summary, 2,5-disubstituted thiazoles represent a diverse and versatile class of heterocycles with significant potential across multiple industries, driven by their unique chemical properties and broad range of applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

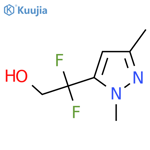

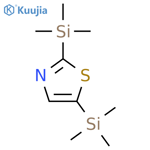

|

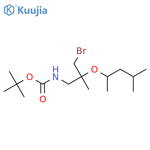

2,5-bis-Trimethylsilanylthiazole | 79265-34-2 | C9H19NSSi2 |

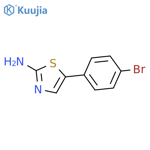

|

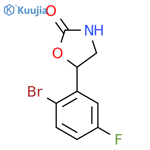

5-(4-Bromophenyl)-1,3-thiazol-2-amine | 73040-60-5 | C9H7BrN2S |

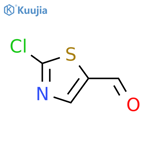

|

2-chloro-1,3-thiazole-5-carbaldehyde | 95453-58-0 | C4H2ClNOS |

|

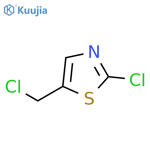

2-Chloro-5-(chloromethyl)thiazole | 105827-91-6 | C4H3Cl2NS |

|

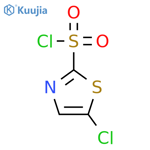

5-Chlorothiazole-2-sulfonyl chloride | 959997-70-7 | C3HCl2NO2S2 |

|

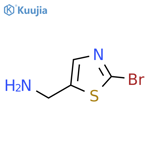

(2-bromo-1,3-thiazol-5-yl)methanamine | 131748-92-0 | C4H5BrN2S |

|

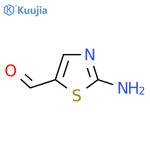

2-aminothiazole-5-carbaldehyde | 1003-61-8 | C4H4N2OS |

|

5-Methylthiazole-2-carbaldehyde | 13838-78-3 | C5H5NOS |

|

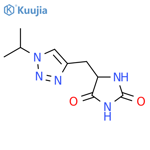

(2-amino-thiazol-5-yl)-acetic acid methyl ester | 110295-93-7 | C6H8N2O2S |

|

Thiazole,5-methyl-2-propyl- | 104256-95-3 | C7H11NS |

Literatura Relacionada

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Peng Chen Nanoscale, 2010,2, 1474-1479

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

Fornecedores recomendados

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados